

SLF1081851 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	SLF1081851	
Cat. No.:	B15571956	Get Quote

Application Notes and Protocols for SLF1081851

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLF1081851 is a potent and specific inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4][5][6][7][8][9] By blocking the export of S1P from cells, **SLF1081851** effectively modulates the S1P signaling pathway, which is critical in various physiological processes, particularly immune cell trafficking.[5][6][7][8] It has been demonstrated to be active both in vitro and in vivo, causing a reduction in circulating lymphocytes and plasma S1P levels in animal models.[1][4][5][6][9] This makes **SLF1081851** a valuable research tool for studying the roles of Spns2 and S1P signaling in immunology, inflammation, and other pathological conditions like kidney fibrosis.[7][10]

Physicochemical Properties

- Formal Name: 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride[1]
- Molecular Formula: C21H33N3O·HCl[1]
- Formula Weight: 379.8 g/mol [1]
- Purity: >98%[1]

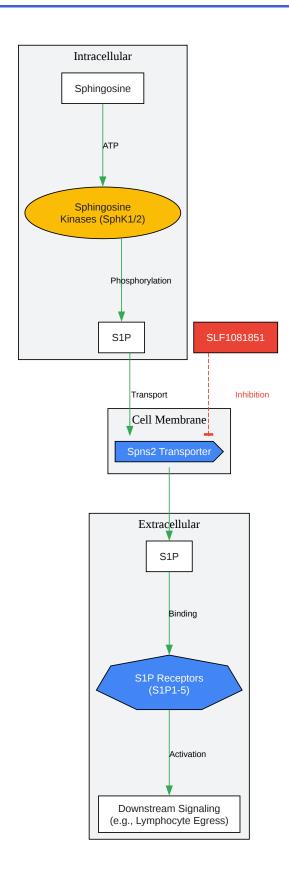


• Formulation: Powder[1]

Mechanism of Action

SLF1081851 targets and inhibits the Spns2 transporter, which is responsible for exporting S1P from cells into the extracellular space.[5][6][7][8] This inhibition leads to a decrease in the extracellular S1P concentration gradient, which is essential for the egress of lymphocytes from secondary lymphoid tissues.[6][7][8] The resulting reduction in circulating lymphocytes phenocopies the effects observed in Spns2 knockout mice.[5][7][9]





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SLF1081851 inhibits the Spns2-mediated transport of S1P.



Data Presentation

Solubility of SLF1081851

Solvent/Vehicle	Concentration	Solution Type	Reference
DMSO	≥ 30 mg/mL	Clear Solution	[1]
Ethanol	≥ 7 mg/mL	Clear Solution	[1]
Water	Slightly Soluble	N/A	[4]
Acetonitrile	Slightly Soluble	N/A	[4]
In Vivo Formulation 1			_
10% EtOH, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1 mg/mL	Clear Solution	[2][11]
In Vivo Formulation 2			
50% PEG300, 50% Saline	6.67 mg/mL	Suspension	[11]
In Vivo Vehicle (mice)			
5% hydroxypropyl-β-cyclodextrin in Saline	N/A	N/A	[10]
36.1% PEG400, 9.1% EtOH, 4.6% Solutol, 50% H ₂ O	N/A	N/A	[12]

In Vitro Activity



Assay	Cell Line	IC50	Reference
S1P Release Inhibition	HeLa (mouse Spns2)	1.93 μΜ	[1][2][5][6][9]
S1P Release Inhibition	HeLa	900 nM	[7]
Sphingosine Kinase 1 (mSphK1) Inhibition	Recombinant mouse	≥ 30 µM	[2][6]
Sphingosine Kinase 2 (mSphK2) Inhibition	Recombinant mouse	≈ 30 µM	[2][6]

Experimental ProtocolsStock Solution Preparation

Materials:

- SLF1081851 powder
- Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
- Sterile microcentrifuge tubes or vials

Protocol:

- Weigh the desired amount of **SLF1081851** powder in a sterile container.
- To prepare a 30 mg/mL stock in DMSO, add the appropriate volume of DMSO to the powder.
 [1]
- To prepare a 7 mg/mL stock in EtOH, add the appropriate volume of ethanol.[1]
- Vortex or sonicate briefly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.



 Storage: Store DMSO stock solutions at -20°C for up to 2 months.[1] Ethanol solutions should also be stored at -20°C.

In Vitro Experimental Protocol: S1P Release Assay in HeLa Cells

This protocol is adapted from studies demonstrating **SLF1081851**'s inhibition of Spns2-mediated S1P release.[2][6]

Materials:

- HeLa cells expressing mouse Spns2
- Cell culture medium (e.g., DMEM) with serum
- **SLF1081851** stock solution (e.g., in DMSO)
- S1P degradation inhibitors: 4-deoxypyridoxine, sodium fluoride, sodium vanadate[6]
- Phosphate-Buffered Saline (PBS)
- LC-MS/MS system for S1P quantification

Protocol:

- Cell Seeding: Plate Spns2-expressing HeLa cells in appropriate culture plates and allow them to adhere overnight.
- Preparation of Treatment Medium: Prepare a working solution of SLF1081851 by diluting the stock solution in a serum-free culture medium. A typical final concentration range is 0-5 μM.
 [2] Include a vehicle control (e.g., DMSO at the same final concentration as the highest SLF1081851 dose).
- Inhibitor Addition: To retard intracellular S1P degradation, add 4-deoxypyridoxine, sodium fluoride, and sodium vanadate to the treatment medium.[6]
- Treatment: Remove the growth medium from the cells, wash once with PBS, and add the prepared treatment medium containing **SLF1081851** or vehicle control.

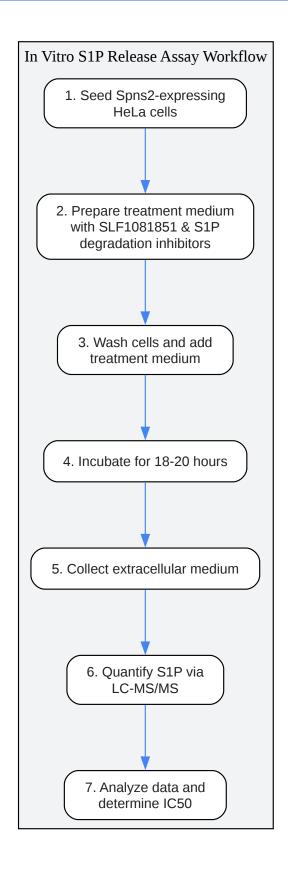
Methodological & Application





- Incubation: Incubate the cells for 18-20 hours at 37°C in a CO2 incubator.[2][11]
- Sample Collection: After incubation, carefully collect the extracellular medium from each well.
- S1P Quantification: Analyze the concentration of S1P in the collected medium using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition of S1P release relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.





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Workflow for the in vitro S1P release assay.



In Vivo Experimental Protocol: Preparation and Administration

This protocol provides a method for preparing **SLF1081851** for intraperitoneal (i.p.) injection in mice, based on published formulations.[2][10][11]

Materials:

- SLF1081851 stock solution in Ethanol (e.g., 10 mg/mL)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Protocol for Formulation 1 (Clear Solution, ≥ 1 mg/mL):[2][11]

- This protocol yields a clear solution suitable for injection. The example below is for preparing 1 mL of a 1 mg/mL working solution.
- In a sterile tube, add 400 μL of PEG300.
- Add 100 μ L of a 10 mg/mL **SLF1081851** stock solution in Ethanol to the PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 to the solution and mix until homogeneous.
- Add 450 μL of sterile Saline to bring the final volume to 1 mL. Mix well.
- The final solvent composition will be 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.
- Administer the prepared solution to animals via the desired route (e.g., intraperitoneal injection). Doses of 5-20 mg/kg have been used effectively in mice.[2][4][10]



Important Considerations:

- Light Protection: The product may require protection from light during storage and transportation.[11]
- Fresh Preparation: It is recommended to prepare fresh solutions for in vivo use and administer them promptly.[2]
- Solubility Aids: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
- Animal Monitoring: In vivo studies have shown that SLF1081851 administration leads to a
 significant decrease in circulating lymphocyte counts and plasma S1P levels, typically
 observed around 4 hours post-dose in mice.[2][4] Monitor animals accordingly and collect
 samples at appropriate time points for pharmacodynamic analysis.

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References

- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibitors of the sphingosine-1-phosphate transporter SPNS2 as immunosuppressive agents American Chemical Society [acs.digitellinc.com]
- 8. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]



- 9. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SLF-1081851 I CAS#: 2763730-97-6 I Spns2 inhibitor I InvivoChem [invivochem.com]
- 12. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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